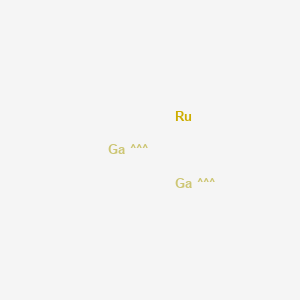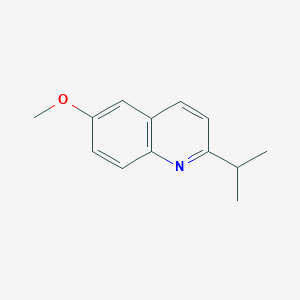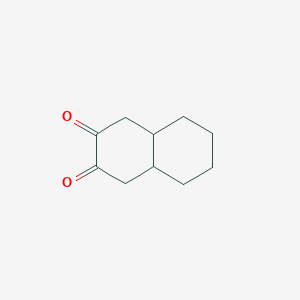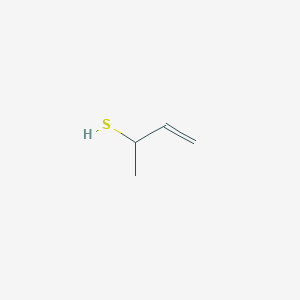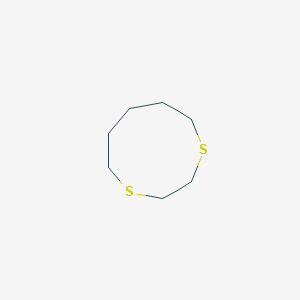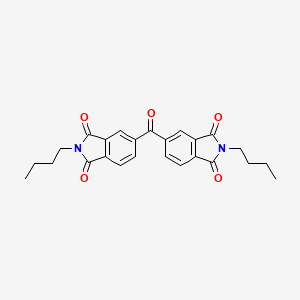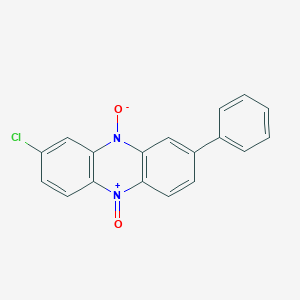
Bismuth;praseodymium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Bismuth praseodymium can be synthesized by reacting stoichiometric amounts of praseodymium and bismuth at high temperatures, typically around 1800°C The reaction conditions must be carefully controlled to ensure the formation of the desired compound
Análisis De Reacciones Químicas
Bismuth praseodymium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorine, chlorine, bromine, and iodine, which react with praseodymium to form praseodymium (III) halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, praseodymium reacts with hydrochloric acid to form praseodymium (III) chloride and hydrogen gas .
Aplicaciones Científicas De Investigación
Bismuth praseodymium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structural, electronic, and magnetic properties of rare-earth compounds . In biology and medicine, bismuth-based compounds are known for their therapeutic and diagnostic properties, including their use in treating gastrointestinal disorders and as components in biosensing and regenerative medicine . In industry, bismuth praseodymium is explored for its potential use in advanced spintronic devices and gas sensors .
Mecanismo De Acción
The mechanism by which bismuth praseodymium exerts its effects involves several molecular targets and pathways. Bismuth-containing compounds are known to inhibit enzymes, disrupt intracellular iron metabolism, and attenuate reactive oxygen species (ROS) defense . These actions contribute to their therapeutic effects, particularly in the treatment of bacterial infections such as Helicobacter pylori . Additionally, bismuth compounds can bind to proteins and enzymes, perturbing various biological pathways .
Comparación Con Compuestos Similares
Bismuth praseodymium can be compared with other similar compounds, such as praseodymium arsenide, praseodymium antimonide, and praseodymium phosphide . These compounds share similar structural characteristics but differ in their chemical reactivity and applications. Bismuth praseodymium is unique due to its combination of bismuth and praseodymium, which imparts distinct electronic and magnetic properties .
Propiedades
Número CAS |
12048-31-6 |
|---|---|
Fórmula molecular |
BiPr |
Peso molecular |
349.88806 g/mol |
Nombre IUPAC |
bismuth;praseodymium |
InChI |
InChI=1S/Bi.Pr |
Clave InChI |
GXEWOMCEINAZJT-UHFFFAOYSA-N |
SMILES canónico |
[Pr].[Bi] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



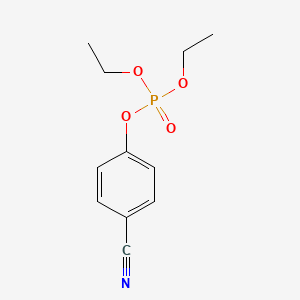
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
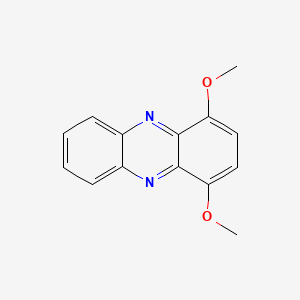
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
acetic acid](/img/structure/B14725083.png)
